4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Description
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(10-13(11)14)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCVNSFQGPGEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 3-chloro-4-methylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Step 1: 3-chloro-4-methylphenylamine is reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit enhanced antimicrobial properties. A study evaluating various piperidine derivatives highlighted that the inclusion of the sulfonamide moiety significantly improved antimicrobial efficacy against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Properties
The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. A study demonstrated that treatment with this sulfonamide derivative resulted in increased caspase activity, indicating enhanced apoptotic processes.
Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM, with significant increases in caspase-3 and caspase-9 activities.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease. Such inhibition is crucial in developing treatments for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Urease | 15.0 |
Neurological Applications
Due to its ability to inhibit acetylcholinesterase, this compound is being explored for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme leads to increased levels of acetylcholine, which is beneficial for cognitive function.
Safety Profile
Toxicological evaluations have indicated that 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound may also interact with cell membranes, affecting their integrity and function.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
The table below compares key structural features and activities of 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide with related compounds:
Key Insights from Structural Comparisons
Substituent Position and Bioactivity :
- The 3-chloro-4-methylphenyl group in the target compound shares positional similarity with Chlorotoluron (), a herbicide. However, replacing urea with sulfonamide likely shifts the mechanism from photosynthesis inhibition to enzyme/receptor modulation .
- 5-Chloro-2-methylphenyl in highlights how halogen position affects target selectivity; the meta-chloro substituent may optimize CNS penetration for dopamine D3 receptor binding .
Impact of Heterocyclic Substituents :
- JHX-2 () incorporates a hydroxypyrimidine group, enhancing mitochondrial targeting compared to phenyl-substituted analogs. This suggests heterocycles improve interaction with charged membranes or enzymes .
Role of Sulfonamide vs. Urea :
Pharmacological and Physicochemical Properties
Biological Activity
The compound 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative with significant biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₁H₁₇ClN₂O₂S
- Molecular Weight : 262.179 g/mol
- IUPAC Name : this compound
Research indicates that sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway. This inhibition disrupts the production of folate, leading to bacterial growth inhibition.
Biological Activities
-
Antimicrobial Activity :
- The compound has demonstrated efficacy against various bacterial strains, with a notable effect on Gram-positive bacteria due to its ability to inhibit folate synthesis pathways.
- Studies have shown that derivatives of piperazine compounds exhibit marked antimicrobial properties, which can be attributed to their structural analogies with known antibiotics .
- Anticonvulsant Properties :
- Neurotoxicity and Endocrine Disruption :
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Piperazine Formation : React 3-chloro-4-methylaniline with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfonamide group.
N,N-Dimethylation : Treat the intermediate with methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) to install the dimethyl groups.
Purification : Use normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate the product .
Key reaction parameters include solvent choice (dichloromethane or THF), temperature (0–60°C), and stoichiometric control to minimize side products.
Basic: How can the structural identity and purity of this compound be confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine methyl groups at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 343.8 for [M+H]) .
- X-ray Crystallography : Use SHELX software for single-crystal refinement to resolve 3D conformation and hydrogen-bonding networks .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Receptor Binding Assays : Radioligand competition studies (e.g., -spiperone for dopamine receptors) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
Advanced: How can researchers resolve contradictions in receptor binding affinity data across studies?
Methodological Answer:
- Buffer Condition Optimization : Test variations in pH, ionic strength, and cofactors (e.g., Mg) to replicate physiological conditions .
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity) to validate target engagement .
- Structural Dynamics : Perform molecular dynamics simulations to analyze ligand-receptor conformational changes that may explain affinity discrepancies .
Advanced: How to design structure-activity relationship (SAR) studies for piperazine-sulfonamide derivatives?
Methodological Answer:
Substituent Variation : Systematically modify the chlorophenyl group (e.g., replace Cl with F or Br) and the sulfonamide’s alkyl chains.
Biological Evaluation : Screen analogs against target receptors (e.g., serotonin 5-HT) using dose-response curves.
Data Correlation : Use QSAR models to link electronic (Hammett constants) and steric (Taft parameters) properties to activity .
Example: A study showed that bulkier substituents at the 4-position of the phenyl ring reduced off-target binding by 40% .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Use vapor diffusion with solvents like ethanol/water mixtures to obtain diffraction-quality crystals.
- Disorder Handling : Apply SHELXL’s PART and SUMP instructions to model disordered sulfonamide groups .
- Twinned Data : Use the TwinRotMat tool in SHELXTL to refine twinned crystals, ensuring R-factor convergence below 5% .
Advanced: How is metabolic stability assessed in preclinical studies?
Methodological Answer:
- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC values and predict drug-drug interactions .
Advanced: What strategies optimize bioavailability given the compound’s physicochemical properties?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility (e.g., 25 mg/mL in pH 7.4 buffer) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (200–300 nm size) to improve intestinal absorption .
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce cLogP from 3.2 to 2.5, aligning with Lipinski’s rules .
Advanced: How do computational methods predict target selectivity?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to screen against homology models of off-target receptors (e.g., adrenergic α vs. dopamine D) .
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known selective ligands (e.g., clozapine for 5-HT) .
Advanced: How to address hygroscopicity in bulk material storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
